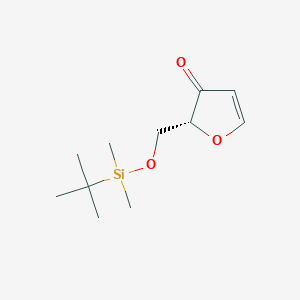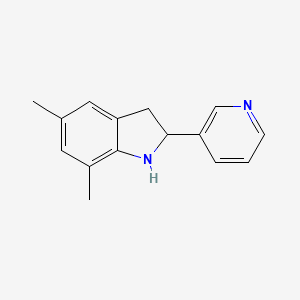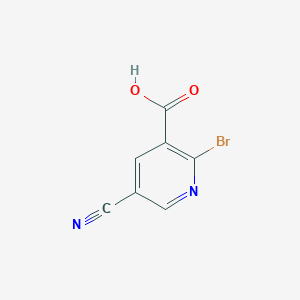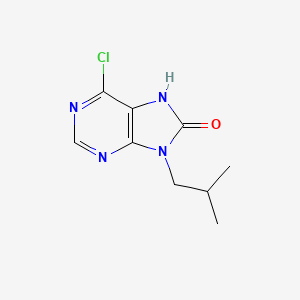![molecular formula C12H9N3O2 B11880993 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)
9-Methyl-6-nitro-9H-pyrido[3,4-B]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-nitro-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Reduction of Nitro Group: 9-Methyl-6-amino-9H-pyrido[3,4-B]indole.
Electrophilic Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-Methyl-6-nitro-9H-pyrido[3,4-B]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-B]indole.
Harman: 1-Methyl-9H-pyrido[3,4-B]indole.
Comparison:
Harmine: Known for its psychoactive properties and use in traditional medicine. It has a methoxy group at the 7-position, which differentiates it from 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole.
Harman: Similar structure but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
This compound stands out due to its unique nitro group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
9-methyl-6-nitropyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-10(11)9-4-5-13-7-12(9)14/h2-7H,1H3 |
Clé InChI |
YIZTYVBWDQDYAO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)






![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)




